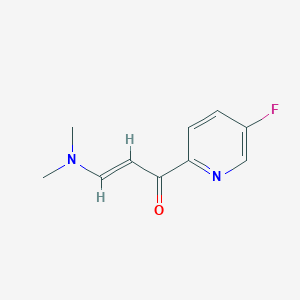
(1-Ethoxy-3-methylcyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-3-methylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a methanol group attached to the ring. It is commonly used in pharmaceutical testing and as a reference standard in various chemical analyses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methylcyclohexyl)methanol typically involves the reaction of 3-methylcyclohexanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group . The reaction can be represented as follows:
3-methylcyclohexanol+ethyl iodideK2CO3,refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper-based catalysts can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-3-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-3-methylcyclohexyl)methanol has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (1-Ethoxy-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methoxy-3-methylcyclohexyl)methanol
- (1-Ethoxy-2-methylcyclohexyl)methanol
- (1-Ethoxy-3-ethylcyclohexyl)methanol
Uniqueness
(1-Ethoxy-3-methylcyclohexyl)methanol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1-ethoxy-3-methylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZJUVRPKFGLDGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCC(C1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


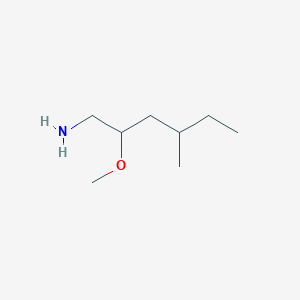
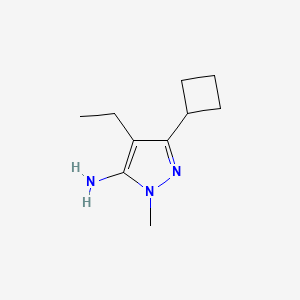
amine](/img/structure/B13304330.png)
![4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13304331.png)
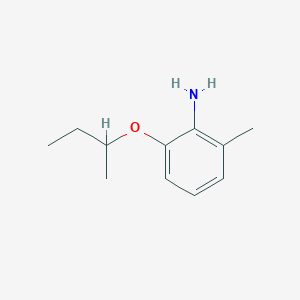
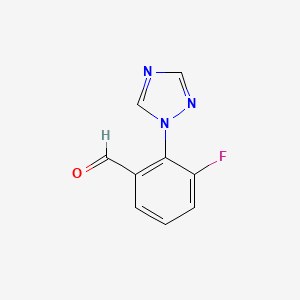
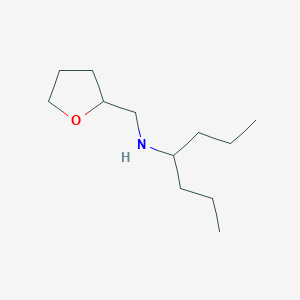


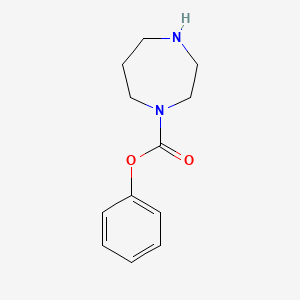
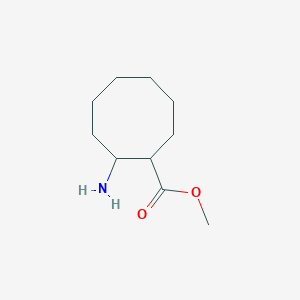
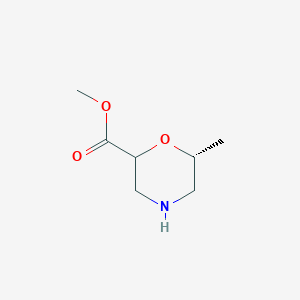
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
